1-(2-羧基乙基)-2-(羟甲基)-5-氧代拉托吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

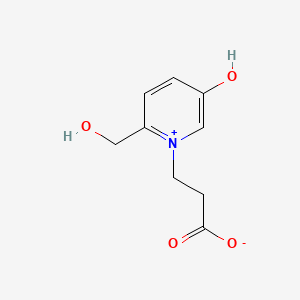

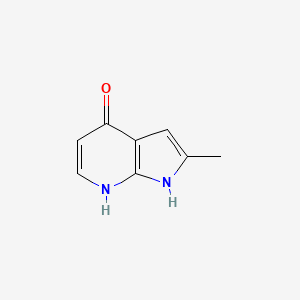

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium (CEHP) is a pyridinium derivative that has been studied for its potential in various scientific research applications. CEHP has been found to possess unique biochemical and physiological effects, making it a promising compound for further research.

科学研究应用

Catalytic Oxidation of Methyl Aromatic Hydrocarbon

Field

This application falls under the field of Chemical Engineering and Catalysis .

Application Summary

The compound is used as a metal-free catalyst for the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen . The electronic effect of the substitutes was found to be an important factor for the catalytic performance .

Method of Application

In a typical reaction procedure, 7 mmol of TBHP and 1 mmol of N-alkyl pyridinium salt were placed in a 10 ml flask and stirred under 80°C for 1 hour in the dark . Then the reaction mixture was rapidly cooled to room temperature and the conversion of TBHP was determined by iodometric titration .

Results

1-Benzyl-4-N,N-dimethylaminopyridinium salt showed the highest catalytic activity, and 95% conversion with 84% of selectivity to p-toluic acid could be obtained for the selective oxidation of p-xylene . Several methyl aromatic hydrocarbons could all be efficiently oxidized with the reported catalyst at the absence of any metal species .

Synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines

Field

This application is in the field of Organic Chemistry and Pharmaceutical Synthesis .

Application Summary

A novel basic ionic liquid, 1-(2-aminoethyl)pyridinium hydroxide, containing both Brønsted base and Lewis base sites has been used as an efficient catalyst for the synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines .

Method of Application

The condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols, performed in aqueous ethanol, afforded reasonable to good yields within 30–60 minutes . After the reaction, the catalyst could be recycled and reused .

Results

The reaction provided reasonable to good yields within 30–60 minutes . After the reaction, the catalyst could be recycled and reused .

Synthesis of Uranyl Nitrate Hexahydrate

Field

This application is in the field of Inorganic Chemistry and Material Science .

Application Summary

The compound is used in the hydrothermal synthesis of uranyl nitrate hexahydrate . This process is important in the production of nuclear fuels and materials .

Method of Application

In a typical synthesis procedure, 0.50 g of uranyl nitrate hexahydrate (0.1 mmol), 0.257 g of 1-(4-carboxybenzyl)pyridin-1-ium-4-carboxylate, 0.009 g of oxalic acid (0.1 mmol), and water (10 mL) were well-mixed . The mixture was then transferred to a 25 mL Teflon-lined stainless steel autoclave and heated at 393 K for 72 hours .

Results

The results of the synthesis were not provided in the source . However, this method is typically used to produce high-purity uranyl nitrate hexahydrate crystals, which are important for various applications in the nuclear industry .

属性

IUPAC Name |

3-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-6-7-1-2-8(12)5-10(7)4-3-9(13)14/h1-2,5,11H,3-4,6H2,(H-,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQINQFLFFWDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1O)CCC(=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2778514.png)

![6-(4-Ethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2778518.png)

![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)

![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)

![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2778521.png)

![4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2778523.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2778530.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778536.png)